DL-Threonine
Description
DL-Threonine has been reported in Saccharomyces cerevisiae with data available.
Threonine is an essential amino acid in humans. It is abundant in human plasma, particularly in newborns. Severe deficiency of threonine causes neurological dysfunction and lameness in experimental animals. Threonine is an immunostimulant which promotes the growth of thymus gland. It also can probably promote cell immune defense function. This amino acid has been useful in the treatment of genetic spasticity disorders and multiple sclerosis at a dose of 1 gram daily. It is highly concentrated in meat products, cottage cheese and wheat germ. The threonine content of most of the infant formulas currently on the market is approximately 20% higher than the threonine concentration in human milk. Due to this high threonine content the plasma threonine concentrations are up to twice as high in premature infants fed these formulas than in infants fed human milk. The whey proteins which are used for infant formulas are sweet whey proteins. Sweet whey results from cheese production. Threonine catabolism in mammals appears to be due primarily (70-80%) to the activity of threonine dehydrogenase (EC 1.1.1.103) that oxidizes threonine to 2-amino-3-oxobutyrate, which forms glycine and acetyl CoA, whereas threonine dehydratase (EC 4.2.1.16) that catabolizes threonine into 2-oxobutyrate and ammonia, is significantly less active. Increasing the threonine plasma concentrations leads to accumulation of threonine and glycine in the brain. Such accumulation affects the neurotransmitter balance which may have consequences for the brain development during early postnatal life. Thus, excessive threonine intake during infant feeding should be avoided. (A3450).
Structure
2D Structure
Properties
IUPAC Name |
2-amino-3-hydroxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c1-2(6)3(5)4(7)8/h2-3,6H,5H2,1H3,(H,7,8) | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFVYJQAPQTCCC-UHFFFAOYSA-N | |
| Source | PubChem | |
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Canonical SMILES |
CC(C(C(=O)O)N)O | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301015364 | |
| Record name | 2-Amino-3-hydroxybutanoic acid | |
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Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Hemihydrate: Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], White crystalline powder; slight savoury aroma | |
| Record name | DL-Threonine | |
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| Record name | L-Threonine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
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Solubility |
Sparingly soluble in water; Soluble in buffer systems pH 5.5, Practically insoluble (in ethanol) | |
| Record name | L-Threonine | |
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CAS No. |
144-98-9, 7004-04-8, 632-20-2, 72-19-5, 80-68-2, 28954-12-3, 24830-94-2 | |
| Record name | Allothreonine, DL- | |
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| Record name | 2-Amino-3-hydroxy-butanoic acid | |
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| Record name | D-threonine | |
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| Record name | threonine | |
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| Record name | DL-Threonine | |
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| Record name | L-Allothreonine | |
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| Record name | D-Allothreonine | |
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| Record name | Threonine | |
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| Record name | 2-Amino-3-hydroxybutanoic acid | |
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| Record name | Allo-DL-threonine | |
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| Record name | 2-AMINO-3-HYDROXY-BUTANOIC ACID | |
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Historical and Contextual Perspectives in Amino Acid Research
Discovery and Characterization in Relation to Threonine Isomers
Threonine was the last of the 20 common proteinogenic amino acids to be discovered wikipedia.orgknowde.comiiab.me. Its discovery is generally credited to William Cumming Rose and Curtis Meyer in 1935 or 1936 wikipedia.orgknowde.comiiab.meacs.orgvedantu.com. The amino acid was named threonine due to its structural similarity to threonic acid, a four-carbon monosaccharide wikipedia.orgknowde.comiiab.mevedantu.com.
The existence of stereoisomers for threonine arises from its two chiral centers wikipedia.orgknowde.comiiab.me. L-threonine, the form commonly found in proteins, has the (2S,3R) configuration wikipedia.orgknowde.com. L-allo-threonine, with the (2S,3S) configuration, is the diastereomer of L-threonine wikipedia.orgspectroscopyonline.comiiab.me. While L-threonine is prevalent in nature, L-allo-threonine is rarely present in natural proteins wikipedia.orgiiab.meacs.orgvedantu.com. D-threonine (2R,3S) and D-allo-threonine (2R,3R) are the other two stereoisomers wikipedia.orgknowde.com. Studies using high-performance liquid chromatography have investigated the presence and distribution of all four threonine isomers in mammalian tissues nih.gov.
Evolution of Understanding of Threonine Aldolases and Related Enzymes
Threonine aldolases (TAs) are pyridoxal-5′-phosphate (PLP)-dependent enzymes that catalyze the reversible cleavage of beta-hydroxy amino acids, such as threonine, into glycine (B1666218) and a corresponding aldehyde nih.govresearchgate.netplos.org. These enzymes play a role in the metabolism of glycine, serine, and threonine researchgate.netwikipedia.org. TAs exhibit high selectivity for the configuration at the alpha-carbon (Cα) but generally show only moderate stereoselectivity at the beta-carbon (Cβ) nih.govresearchgate.net. This has led to their classification into L-threonine aldolases (LTAs, EC 4.1.2.5) and D-threonine aldolases (DTAs, EC 4.1.2.42), based on their selectivity for the L- or D-stereoisomer at the Cα position nih.gov.
Understanding the catalytic mechanism and stereospecificity of threonine aldolases has evolved through various studies, including structural analyses and directed evolution experiments researchgate.netfrontiersin.org. Crystal structures of DTAs, such as that from Alcaligenes xylosoxidans, have provided insights into their mechanism, including the identification of a metal binding site near the PLP cofactor that is crucial for activity nih.govplos.orgrcsb.org. This metal ion is thought to activate the beta-hydroxy group of the substrate and facilitate its deprotonation rcsb.org.
LTAs and DTAs can have different evolutionary origins, with DTAs classified as belonging to the alanine (B10760859) racemase family (fold-type III) and LTAs belonging to different families, suggesting convergent evolution nih.govplos.org. Research has also explored the relationship between racemases and aldolases, demonstrating that mutations in active sites can interconvert their functions plos.org.
While threonine aldolases can catalyze the cleavage of allothreonine into glycine and acetaldehyde (B116499), studies suggest that in mammals, the apparent threonine aldolase (B8822740) activity might be a result of the action of threonine dehydratase and lactate (B86563) dehydrogenase oatext.com. This indicates that the metabolic fate of threonine and allothreonine can differ and involve distinct enzymatic pathways depending on the organism oatext.com.
L-allo-Threonine in the Broader Context of Non-Proteinogenic Amino Acids
L-allo-threonine is considered a non-proteinogenic amino acid because it is rarely incorporated into proteins during ribosomal synthesis, unlike its isomer L-threonine wikipedia.orgiiab.meacs.orgvedantu.com. Non-proteinogenic amino acids encompass a wide variety of amino acids that are not among the 20 standard ones found in proteins. These compounds can have diverse biological roles and can be found in various organisms, including plants and microorganisms hmdb.canih.gov.
While L-threonine is essential in the human diet as the body cannot synthesize it, L-allo-threonine is not considered to have nutritional value in the same way wikipedia.orgacs.org. However, L-allo-threonine has been identified as a metabolite in various organisms, including Escherichia coli and Saccharomyces cerevisiae hmdb.canih.govnih.govnih.gov. It is also present in the human diet in variable concentrations depending on plant sources and environmental factors hmdb.ca.
Research into non-proteinogenic amino acids, including L-allo-threonine, contributes to a broader understanding of amino acid metabolism and diversity beyond the standard protein building blocks. The study of these less common isomers and their enzymatic transformations provides valuable insights into biochemical pathways and potential applications, such as the use of threonine aldolases in the stereospecific synthesis of various beta-hydroxy amino acids for pharmaceutical purposes nih.govresearchgate.net.
Data Table: Properties of Threonine Stereoisomers
| Property | L-Threonine (2S,3R) | D-Threonine (2R,3S) | L-allo-Threonine (2S,3S) | D-allo-Threonine (2R,3R) |
| PubChem CID | 6288 nih.goviarc.frguidetopharmacology.orgwikipedia.orguni.lufishersci.fiwikipedia.org | 69435 nih.govwikipedia.orgmpg.denih.gov | 99289 hmdb.canih.govfishersci.sefishersci.selabsolu.ca | 90624 fishersci.canih.gov |
| Molecular Formula | C₄H₉NO₃ knowde.comnih.goviarc.frwikipedia.orgwikipedia.orglabsolu.ca | C₄H₉NO₃ nih.gov | C₄H₉NO₃ fishersci.sefishersci.selabsolu.ca | C₄H₉NO₃ nih.gov |
| Molecular Weight | 119.12 g/mol wikipedia.orgwikipedia.orglabsolu.ca | 119.12 g/mol nih.gov | 119.12 g/mol fishersci.sefishersci.selabsolu.ca | 119.12 g/mol nih.gov |
| Occurrence in Nature | Common (in proteins) wikipedia.orgacs.orgcreative-peptides.com | Rare acs.orgvedantu.com | Rarely present (in proteins) wikipedia.orgiiab.meacs.orgvedantu.com | Component of peptido-lipids in bacteria nih.gov |
| Water Solubility | 97 g/L at 25 °C acs.org | Soluble | Soluble labsolu.ca | |
| Melting Point (°C) | 228–270 (dec.) acs.org | 274 (dec.) |
Stereochemical Considerations and Diastereomeric Relationships
L-allo-Threonine as a Diastereoisomer of L-Threonine
Amino acids with two chiral centers can exist as four possible stereoisomers. chemeurope.comacs.orgwikipedia.org These four isomers form two pairs of enantiomers and two pairs of diastereomers. L-threonine has the (2S,3R) configuration, while L-allo-threonine has the (2S,3S) configuration. acs.orgwikipedia.org Diastereomers are stereoisomers that are not mirror images of each other. L-allo-threonine is a diastereoisomer of L-threonine because they have the same configuration at the alpha-carbon (2S) but differ in the configuration at the beta-carbon (3S for L-allo-threonine vs. 3R for L-threonine). acs.orgwikipedia.org The other two stereoisomers are D-threonine (2R,3S) and D-allo-threonine (2R,3R), which are enantiomers of L-threonine and L-allo-threonine, respectively. wikipedia.org
The stereochemical difference at the beta-carbon results in distinct spatial arrangements of the hydroxyl and methyl groups attached to C3. L-threonine is described as having an erythro configuration, while L-allo-threonine has a threo configuration, terminology derived from the related four-carbon sugars erythrose and threose. researchgate.net
Influence of Stereochemistry on Molecular Interactions in Biological Systems
The specific stereochemistry of L-allo-threonine, particularly the orientation of the beta-hydroxyl and methyl groups, significantly influences its interactions with other molecules in biological systems. This is a general principle in biology, where the precise three-dimensional structure of a molecule dictates its recognition and binding by proteins, enzymes, and other biomolecules.
The divergent orientation of the substituents at the C3 carbon in L-allo-threonine compared to L-threonine leads to distinct enzyme-substrate interactions and can affect thermodynamic behaviors. For instance, studies on N-alkanoyl-substituted threonine and allo-threonine amphiphiles have shown that the diastereomeric head group structure strongly affects monolayer characteristics, highlighting how the stereochemical difference at the beta-carbon impacts molecular packing and interactions at interfaces. acs.orgnih.gov
While L-allo-threonine is not typically incorporated into proteins during canonical protein synthesis, its structural similarity to L-threonine makes it a valuable tool in research related to protein structure, function, and metabolism. ontosight.ai Its unique properties allow researchers to investigate metabolic pathways and protein interactions, contributing to a better understanding of cellular functions.
Biosynthesis and Metabolic Pathways
Enzymatic Pathways for L-allo-Threonine Formation
The formation of L-allo-threonine primarily occurs through enzymatic pathways, with key roles played by serine hydroxymethyltransferase and threonine aldolase (B8822740).
Role of Serine Hydroxymethyltransferase (SHMT) in L-allo-Threonine Synthesis
Serine hydroxymethyltransferase (SHMT) (EC 2.1.2.1) is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that primarily catalyzes the reversible interconversion of serine and glycine (B1666218), utilizing tetrahydrofolate (H4-folate) as a cofactor. google.com However, SHMT also exhibits activity in the retro-aldol cleavage of various 3-hydroxyamino acids, including L-allo-threonine, particularly in the absence of H4-folate. This suggests a role for SHMT in the metabolism or potential synthesis of L-allo-threonine, although its primary function is related to serine and glycine metabolism and one-carbon metabolism. google.comwikipedia.org Studies have shown that SHMT from organisms like Euglena gracilis z can cleave L-allo-threonine into glycine and acetaldehyde (B116499). tandfonline.com The diastereospecific formation of L-allo-threonine catalyzed by SHMT (GlyA) from Escherichia coli has also been investigated, highlighting its potential in L-allo-threonine synthesis under specific conditions. nih.govebi.ac.uk
Threonine Aldolase-Catalyzed Condensation of Glycine and Acetaldehyde
Threonine aldolase (EC 4.1.2.49), also known as L-allo-threonine aldolase (GLY1), catalyzes the reversible conversion between L-allo-threonine and glycine plus acetaldehyde. wikipedia.orgresearchgate.net This enzyme provides an alternative pathway for cellular glycine production, especially when serine hydroxymethyltransferase activity is limited. wikipedia.org L-allo-threonine aldolase is specific for L-allo-threonine and does not act on the more common L-threonine, distinguishing it from other threonine aldolases with broader specificity. wikipedia.org The reaction catalyzed by threonine aldolase is a key route for the formation of L-allo-threonine from simpler precursors. wikipedia.orgresearchgate.net Low-specificity L-threonine aldolases (EC 4.1.2.48) found in organisms like Escherichia coli and Saccharomyces cerevisiae can act on both L-threonine and L-allo-threonine, catalyzing their cleavage into glycine and acetaldehyde. expasy.orgmicrobialtec.comcapes.gov.br
L-allo-Threonine in Microbial Metabolism
L-allo-Threonine has been identified as a metabolite in several microorganisms, including Escherichia coli and Saccharomyces cerevisiae. ebi.ac.uk
Escherichia coli Metabolism
In Escherichia coli, L-allo-threonine is recognized as a metabolite. ebi.ac.uk The low-specificity L-threonine aldolase in E. coli can catalyze the cleavage of L-allo-threonine to glycine and acetaldehyde. expasy.orgmicrobialtec.com This enzymatic activity contributes to the metabolic fate of L-allo-threonine in this bacterium. While E. coli is widely studied for its L-threonine biosynthesis from aspartate, the metabolism and potential synthesis of L-allo-threonine involve distinct enzymatic pathways, particularly those involving threonine aldolases. wikipedia.orgresearchgate.net Research on the stereospecificity of Escherichia coli L-threonine aldolase has provided insights into how this enzyme interacts with L-allo-threonine. nih.govresearchgate.net
Saccharomyces cerevisiae Metabolism
Saccharomyces cerevisiae (Baker's yeast) also features L-allo-threonine as a metabolite. ebi.ac.uk The GLY1 gene in S. cerevisiae encodes a low-specificity L-threonine aldolase that catalyzes the cleavage of both L-allo-threonine and L-threonine to glycine and acetaldehyde. capes.gov.brymdb.ca This enzyme plays a role in glycine biosynthesis in S. cerevisiae. ebi.ac.ukcapes.gov.br Studies involving the overproduction of threonine aldolase in S. cerevisiae highlight the enzyme's significance in metabolic pathways, including the potential metabolism of L-allo-threonine. asm.org
L-allo-Threonine in Plant Metabolism
L-allo-Threonine is also found as a metabolite in plants and can be present in the human diet through plant consumption. ebi.ac.uk The concentration of L-allo-threonine in plants can vary depending on species, growth stage, and environmental factors. While serine hydroxymethyltransferase and threonine aldolase activities have been observed in plants, their specific roles in L-allo-threonine synthesis or metabolism can vary between species. wikipedia.orgnih.gov Some plant enzymes, such as those purified from maize and mung bean, have shown the ability to produce glycine from L-allo-threonine. nih.gov Research suggests that L-allo-threonine levels can be influenced by mutations affecting threonine metabolism in plants like Arabidopsis thaliana. nih.gov
Interconversion with Glycine and Acetaldehyde
L-allo-threonine can be interconverted with glycine and acetaldehyde through enzymatic reactions. This reversible conversion is primarily catalyzed by enzymes known as threonine aldolases wikipedia.orguniprot.orgrcsb.orgontosight.aiacs.orgrcsb.org. Specifically, L-allo-threonine aldolase (EC 4.1.2.49) is an enzyme that stereospecifically catalyzes the cleavage of L-allo-threonine into glycine and acetaldehyde wikipedia.orguniprot.orgrcsb.orgontosight.ai. This reaction is also reversible, allowing for the synthesis of L-allo-threonine from glycine and acetaldehyde rcsb.orgebi.ac.uk. Some enzymes, referred to as low-specificity L-threonine aldolases, can catalyze the cleavage of both L-allo-threonine and L-threonine to glycine and acetaldehyde, although they may show a preference for L-allo-threonine acs.orgrcsb.orgebi.ac.ukproteopedia.orgontosight.ai. Serine hydroxymethyltransferase (SHMT), an enzyme primarily known for the reversible interconversion of serine and glycine, can also catalyze the retroaldol cleavage of 3-hydroxyamino acids like allothreonine in the absence of its typical cofactor, tetrahydropteroylglutamate (B1496147) . In Escherichia coli, L-allo-threonine can be produced from acetaldehyde and glycine in a SHMT-catalyzed aldol (B89426) reaction mdpi.comresearchgate.net.
The interconversion can be represented by the following reversible reaction:
L-allo-Threonine Glycine + Acetaldehyde
This reaction is dependent on pyridoxal 5'-phosphate (PLP) as a cofactor for the aldolase enzymes rcsb.orgacs.orgrcsb.orgebi.ac.uk.
Role in Secondary Glycine Biosynthetic Pathways
L-allo-threonine plays a role in secondary glycine biosynthetic pathways in certain organisms wikipedia.orgacs.orgrcsb.org. In organisms where serine hydroxymethyltransferase (SHMT) activity might be limited or absent, L-allo-threonine aldolase can provide an alternative route for cellular glycine production by cleaving L-allo-threonine wikipedia.org. For instance, in Escherichia coli mutants lacking SHMT, disabling L-allo-threonine aldolase suppresses growth, indicating its importance as an alternative pathway for glycine synthesis in such cases wikipedia.org. The GLY1 gene in Saccharomyces cerevisiae encodes a low-specificity L-threonine aldolase that catalyzes the cleavage of both L-allo-threonine and L-threonine to glycine, and this gene is required for glycine biosynthesis for cell growth in this yeast ebi.ac.ukebi.ac.uk.
Comparative Metabolic Fate across Organisms
The metabolic fate of L-allo-threonine can vary between different organisms.
Unidentified Human Metabolic Pathways for L-allo-Threonine
While the metabolic pathways for L-allo-threonine in humans remain largely unidentified, research suggests it is not metabolized into L-threonine mdpi.comresearchgate.net. The Human Metabolome Database lists L-allothreonine as a human metabolite, but detailed metabolic pathways are not clearly defined . Serine hydroxymethyltransferase (SHMT), which can process allothreonine in vitro, is present in humans . However, the physiological significance of L-allo-threonine metabolism via SHMT or other potential pathways in humans is not fully elucidated.
Non-metabolism to L-threonine in Specific Animal Models
Studies in animal models, such as chickens, have shown that L-allo-threonine is not metabolized into L-threonine mdpi.comresearchgate.net. Research in rats has also indicated that L-allo-threonine is not present in tested tissues and physiological fluids, suggesting limited or no conversion to L-threonine or accumulation in these specific tissues researchgate.net. This contrasts with the presence of D-threonine and D-allo-threonine in rat tissues and urine researchgate.net. The absence of detectable L-allo-threonine in these rat tissues suggests that either it is not absorbed, rapidly metabolized via pathways other than conversion to L-threonine, or not readily formed endogenously in these specific tissues.
Here is a summary of the interconversion data:
| Reactant 1 | Reactant 2 | Enzyme | Products | Organisms Involved |
| L-allo-Threonine | - | L-allo-threonine aldolase (EC 4.1.2.49) | Glycine, Acetaldehyde | Bacteria (Aeromonas jandaei, E. coli), Yeast (S. cerevisiae), potentially animals and plants wikipedia.orguniprot.orgrcsb.orgontosight.aiacs.orgrcsb.orgebi.ac.ukproteopedia.orgontosight.aiebi.ac.uk |
| Glycine | Acetaldehyde | L-allo-threonine aldolase (EC 4.1.2.49) | L-allo-Threonine | Bacteria (Aeromonas jandaei, E. coli), Yeast (S. cerevisiae) rcsb.orgebi.ac.ukebi.ac.uk |
| L-allo-Threonine | - | Serine hydroxymethyltransferase (SHMT) | Glycine, Acetaldehyde | Escherichia coli, Humans (in vitro) mdpi.comresearchgate.net |
| Glycine | Acetaldehyde | Serine hydroxymethyltransferase (SHMT) | L-allo-Threonine | Escherichia coli mdpi.comresearchgate.net |
| L-Threonine | - | Low-specificity L-threonine aldolase | Glycine, Acetaldehyde | Yeast (S. cerevisiae) ebi.ac.ukebi.ac.uk |
| L-allo-Threonine | - | Low-specificity L-threonine aldolase | Glycine, Acetaldehyde | Yeast (S. cerevisiae) ebi.ac.ukebi.ac.uk |
Compound Names and PubChem CIDs:
| Compound Name | PubChem CID |
| L-allo-Threonine | 99289 fishersci.sewikidata.orgfishersci.senih.govnih.gov |
| Glycine | 750 nih.gov |
| Acetaldehyde | 177 guidetopharmacology.orgnih.gov |
| L-Threonine | 6288 chemeurope.comwikipedia.orgwikipedia.orgfishersci.cafishersci.caguidetopharmacology.orgnih.gov |
L-allo-threonine, a naturally occurring stereoisomer of the proteinogenic amino acid L-threonine, presents a distinct biochemical profile, particularly concerning its biosynthesis and metabolic fate. Unlike its more prevalent counterpart, L-threonine, L-allo-threonine is not commonly integrated into proteins and its metabolic pathways are a subject of ongoing research mdpi.comontosight.ai.
Interconversion with Glycine and Acetaldehyde
A key aspect of L-allo-threonine metabolism is its reversible interconversion with glycine and acetaldehyde. This reaction is predominantly facilitated by a class of enzymes known as threonine aldolases wikipedia.orguniprot.orgrcsb.orgontosight.aiacs.orgrcsb.org. Specifically, L-allo-threonine aldolase (EC 4.1.2.49) demonstrates stereospecificity in catalyzing the breakdown of L-allo-threonine into glycine and acetaldehyde wikipedia.orguniprot.orgrcsb.orgontosight.ai. The reversibility of this enzymatic reaction also permits the synthesis of L-allo-threonine from glycine and acetaldehyde rcsb.orgebi.ac.uk. Some enzymes, categorized as low-specificity L-threonine aldolases, can act on both L-allo-threonine and L-threonine, yielding glycine and acetaldehyde, often with a preference for L-allo-threonine acs.orgrcsb.orgebi.ac.ukproteopedia.orgontosight.ai.
Serine hydroxymethyltransferase (SHMT, EC 2.1.2.1), an enzyme widely recognized for its role in the interconversion of serine and glycine, has also been shown to catalyze the retroaldol cleavage of 3-hydroxyamino acids like allothreonine in the absence of its cofactor, tetrahydropteroylglutamate . In microorganisms such as Escherichia coli, L-allo-threonine can be synthesized through an aldol reaction catalyzed by SHMT, utilizing acetaldehyde and glycine as substrates mdpi.comresearchgate.net.
The enzymatic interconversion can be summarized as follows:
L-allo-Threonine Glycine + Acetaldehyde
This reaction necessitates the presence of pyridoxal 5'-phosphate (PLP) as a cofactor for the threonine aldolase enzymes rcsb.orgacs.orgrcsb.orgebi.ac.uk.
Role in Secondary Glycine Biosynthetic Pathways
L-allo-threonine contributes to secondary pathways for glycine biosynthesis in certain organisms wikipedia.orgacs.orgrcsb.org. In biological systems where the primary glycine synthesis pathway, often involving serine hydroxymethyltransferase, may be deficient, L-allo-threonine aldolase can serve as an alternative route for generating cellular glycine through the cleavage of L-allo-threonine wikipedia.org. Research on Escherichia coli mutants deficient in SHMT has demonstrated that the inactivation of L-allo-threonine aldolase impedes growth, highlighting its significance as an auxiliary pathway for glycine synthesis under such conditions wikipedia.org. Similarly, in Saccharomyces cerevisiae, the GLY1 gene encodes a low-specificity L-threonine aldolase capable of cleaving both L-allo-threonine and L-threonine to produce glycine, and this gene is essential for glycine biosynthesis required for cell proliferation in this yeast ebi.ac.ukebi.ac.uk.
Comparative Metabolic Fate across Organisms
The metabolic fate of L-allo-threonine exhibits variability across different species.
Unidentified Human Metabolic Pathways for L-allo-Threonine
Despite its listing as a human metabolite in databases, the specific metabolic pathways for L-allo-threonine in humans are not yet clearly defined . Available research indicates that L-allo-threonine is not metabolized into L-threonine in humans mdpi.comresearchgate.net. While human serine hydroxymethyltransferase can process allothreonine in vitro, the physiological relevance and extent of L-allo-threonine metabolism through this or other potential enzymatic routes in the human body remain to be fully elucidated .
Non-metabolism to L-threonine in Specific Animal Models
Studies conducted in animal models, including chickens, have provided evidence that L-allo-threonine is not converted into L-threonine mdpi.comresearchgate.net. Investigations in rats have also reported the absence of detectable levels of L-allo-threonine in various tissues and physiological fluids analyzed, suggesting that either it is not significantly absorbed, rapidly metabolized through pathways distinct from conversion to L-threonine, or not readily synthesized endogenously in these particular tissues researchgate.net. This observation contrasts with the presence of D-threonine and D-allo-threonine in rat tissues and urine researchgate.net.
The following table summarizes key enzymatic interconversions involving L-allo-threonine:
| Reactant 1 | Reactant 2 | Enzyme | Products | Organisms Involved |
| L-allo-Threonine | - | L-allo-threonine aldolase (EC 4.1.2.49) | Glycine, Acetaldehyde | Bacteria (Aeromonas jandaei, E. coli), Yeast (S. cerevisiae), potentially animals and plants wikipedia.orguniprot.orgrcsb.orgontosight.aiacs.orgrcsb.orgebi.ac.ukproteopedia.orgontosight.aiebi.ac.uk |
| Glycine | Acetaldehyde | L-allo-threonine aldolase (EC 4.1.2.49) | L-allo-Threonine | Bacteria (Aeromonas jandaei, E. coli), Yeast (S. cerevisiae) rcsb.orgebi.ac.ukebi.ac.uk |
| L-allo-Threonine | - | Serine hydroxymethyltransferase (SHMT) | Glycine, Acetaldehyde | Escherichia coli, Humans (in vitro) mdpi.comresearchgate.net |
| Glycine | Acetaldehyde | Serine hydroxymethyltransferase (SHMT) | L-allo-Threonine | Escherichia coli mdpi.comresearchgate.net |
| L-Threonine | - | Low-specificity L-threonine aldolase | Glycine, Acetaldehyde | Yeast (S. cerevisiae) ebi.ac.ukebi.ac.uk |
| L-allo-Threonine | - | Low-specificity L-threonine aldolase | Glycine, Acetaldehyde | Yeast (S. cerevisiae) ebi.ac.ukebi.ac.uk |
Enzymology and Biocatalysis
L-allo-Threonine Aldolase (B8822740) (LATA)
L-allo-Threonine aldolase (LATA) is a key enzyme involved in the metabolism of L-allo-threonine. It catalyzes a reversible reaction, facilitating both the breakdown of L-allo-threonine and the synthesis of β-hydroxy-α-amino acids through aldol (B89426) condensation.
EC Classification and Specificity (EC 4.1.2.49)
L-allo-Threonine aldolase is classified under the EC number 4.1.2.49 by the Enzyme Commission. This classification places it within the lyase family, specifically those that cleave carbon-carbon bonds. LATA is characterized by its stereospecificity, primarily acting on L-allo-threonine. It catalyzes the reversible interconversion of L-allo-threonine to glycine (B1666218) and acetaldehyde (B116499). nih.govwikipedia.org This specificity distinguishes it from other threonine aldolases, such as low-specificity L-threonine aldolase (EC 4.1.2.48), which acts on both L-threonine and L-allo-threonine, and L-threonine aldolase (EC 4.1.2.5), which is specific for L-threonine. wikipedia.orgwikipedia.orgnih.gov While LATA is highly specific for L-allo-threonine, some studies on related threonine aldolases indicate they can accept a range of β-hydroxy-α-amino acids, though often with moderate selectivity at the Cβ position for non-natural substrates. nih.govresearchgate.net
Structural Biology of LATA
Understanding the structure of LATA provides insights into its catalytic mechanism and specificity. As a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme, its structure reveals key features related to cofactor binding and substrate interaction.
Crystal structures of LATA and its variants have been determined, providing detailed information about the enzyme's three-dimensional structure and active site architecture. For instance, crystal structures of LATA from Aeromonas jandaei DK-39 and its mutants have been elucidated at resolutions of 2.59 and 2.50 Å. nih.gov These structures show that LATA, like other threonine aldolases, typically exists as a dimer, with the dimerization contributing to the stability of the enzyme. researchgate.net The active site is located within this dimeric structure and is where the catalytic reaction takes place. Analysis of the active site reveals residues crucial for substrate binding and catalysis. nih.govresearchgate.net The active site often consists of a large and a small binding pocket that together form the substrate binding site. researchgate.net
L-allo-Threonine aldolase is a pyridoxal 5'-phosphate (PLP)-dependent enzyme. nih.govwikipedia.orgnih.gov PLP, the active form of vitamin B6, is a crucial coenzyme in a wide variety of enzymatic reactions, including those catalyzed by threonine aldolases. nih.govwikipedia.orgfishersci.se PLP is covalently bound to the enzyme, typically via an internal aldimine linkage with a specific lysine (B10760008) residue in the active site. nih.govwikipedia.org The versatility of PLP arises from its ability to covalently bind the substrate, acting as an electrophilic catalyst to stabilize carbanionic reaction intermediates. wikipedia.org In the case of LATA, PLP is essential for the reversible cleavage of L-allo-threonine. nih.gov The interaction between PLP and the LATA protein within the active site has been visualized in structural studies. researchgate.net
Conformational changes within the LATA enzyme play a significant role in regulating substrate specificity and catalytic activity. Studies on LATA from Aeromonas jandaei have highlighted the importance of specific loops and residues in these conformational changes. For example, conformational changes in a loop consisting of residues Ala123-Pro131 were found to be crucial for regulating the substrate specificity for L-allo-threonine versus L-threonine. nih.govresearchgate.net Mutations within this loop, such as the H128Y mutation, can induce significant outward movement of residues from the active site, impacting substrate binding and stereoselectivity. nih.gov These conformational dynamics influence the binding affinity and catalytic efficiency of the enzyme, contributing to its substrate specificity. numberanalytics.compurdue.edu
Pyridoxal 5'-Phosphate (PLP) Dependence
Directed Evolution and Enzyme Engineering for Enhanced Catalytic Activity and Stereoselectivity
Directed evolution and enzyme engineering approaches have been applied to LATA and related threonine aldolases to improve their catalytic activity, substrate specificity, and stereoselectivity for various applications, particularly in the synthesis of β-hydroxy-α-amino acids. nih.govnih.govresearchgate.netresearchgate.net While LATA exhibits high specificity for L-allo-threonine, many threonine aldolases show only moderate stereoselectivity at the Cβ position for non-natural substrates, which limits their broader application in stereospecific carbon-carbon bond synthesis. researchgate.netresearchgate.netresearchgate.net
Mutagenesis Studies (e.g., H128Y/S292R)
Mutagenesis studies on L-allo-threonine aldolases have been conducted to understand and modify their substrate specificity and stereoselectivity. For instance, research on L-allo-threonine aldolase from Aeromonas jandaei DK-39 has investigated mutations at positions His128 and Ser292. nih.goviucr.orgcathdb.inforesearchgate.net
Saturation mutagenesis at His128 in A. jandaei LATA resulted in diverse stereoselectivity towards L-allo-threonine and L-threonine. nih.goviucr.orgresearchgate.net The H128Y mutation, specifically, demonstrated increased activity towards both L-allo-threonine and L-threonine compared to the wild-type enzyme. The H128Y mutant showed an 8.4-fold increase in activity towards L-threonine and a 2.0-fold increase towards L-allo-threonine. nih.govresearchgate.net
Crystal structures of the wild-type A. jandaei LATA and the H128Y/S292R mutant have provided insights into the structural basis for these changes in substrate stereoselectivity. nih.goviucr.orgcathdb.inforesearchgate.net Conformational changes in a loop region (residues Ala123-Pro131), where His128 is located, appear to regulate substrate specificity. nih.goviucr.orgresearchgate.net In the H128Y mutant, the tyrosine residue at position 128 moved outwards from the active site, influencing the binding of L-allo-threonine versus L-threonine. nih.goviucr.orgresearchgate.net The S292R mutation also showed improved activity towards both substrates, although the structural explanation for this effect was less clear due to disordered loops in the studied structures. iucr.org
Kinetic parameters for the wild-type A. jandaei LATA and its mutants towards L-allo-threonine and L-threonine have been determined, highlighting the impact of mutations on catalytic efficiency. iucr.org
Improvement of Diastereoselectivity at the β-Carbon
While L-threonine aldolases, including L-allo-threonine aldolases, generally exhibit high stereospecificity at the α-carbon, their selectivity at the β-carbon can be moderate, particularly for non-natural substrates. researchgate.netnih.govnih.govsci-hub.seresearchgate.net Improving diastereoselectivity at the β-carbon is crucial for the efficient synthesis of specific β-hydroxy-α-amino acid stereoisomers. researchgate.netnih.govsci-hub.se
Directed evolution and protein engineering strategies have been employed to enhance the diastereoselectivity of threonine aldolases. researchgate.netnih.govsci-hub.se Studies have focused on identifying and modifying active site residues that influence the stereochemical outcome at the β-carbon. researchgate.netsci-hub.se For instance, a combinatorial active-site saturation test/iterative saturation mutagenesis (CAST/ISM) strategy was applied to an L-threonine aldolase to improve its diastereoselectivity. sci-hub.se This approach identified specific residues within the substrate pocket that significantly impact diastereoselectivity. sci-hub.se Mutations at these positions, such as Y8H, Y31H, I143R, and N305R in one study, led to variants with significantly improved preference for the synthesis of specific β-hydroxy-α-amino acid diastereomers, achieving high diastereomeric excess (de) values. sci-hub.se
The type and position of substituents in aldehyde substrates also significantly influence the activity and stereoselectivity at the β-carbon catalyzed by threonine aldolases. researchgate.netx-mol.net
Other Enzymes with L-allo-Threonine Aldolase Activity
While L-allo-threonine aldolase (EC 4.1.2.49) is specific for L-allo-threonine, other enzymes also exhibit L-allo-threonine aldolase activity, albeit with broader substrate specificity. wikipedia.orguniprot.orgqmul.ac.uknih.govuniprot.org
Serine Hydroxymethyltransferase (SHMT)
Serine hydroxymethyltransferase (SHMT, EC 2.1.2.1) is a PLP-dependent enzyme primarily known for catalyzing the reversible interconversion of serine and glycine. In addition to its primary function, SHMT can also catalyze the retro-aldol cleavage of various 3-hydroxyamino acids, including L-allo-threonine, particularly in the absence of its cofactor, tetrahydropteroylglutamate (B1496147) (H4PteGlu). Escherichia coli SHMT (GlyA) has been shown to catalyze the diastereospecific formation of L-allo-threonine from glycine and acetaldehyde. nih.gov
Low-Specificity L-Threonine Aldolases (EC 4.1.2.48)
Low-specificity L-threonine aldolases (LTAE, EC 4.1.2.48) are another class of PLP-dependent enzymes that can catalyze the cleavage of both L-threonine and L-allo-threonine to glycine and acetaldehyde. wikipedia.orguniprot.orgqmul.ac.uknih.govuniprot.orggenome.jp These enzymes are distinct from the more specific L-threonine aldolases (EC 4.1.2.5) and L-allo-threonine aldolases (EC 4.1.2.49). wikipedia.orgqmul.ac.uknih.gov Examples include low-specificity L-threonine aldolases found in Escherichia coli and Saccharomyces cerevisiae. uniprot.orguniprot.org The E. coli enzyme can also act on L-threo-phenylserine and L-erythro-phenylserine. uniprot.orgqmul.ac.uk While they act on both L-threonine and L-allo-threonine, some low-specificity enzymes may show a preference for L-allo-threonine in terms of catalytic efficiency. nih.gov
Applications in Asymmetric Synthesis
L-allo-threonine aldolases and other threonine aldolases with L-allo-threonine activity are valuable biocatalysts for asymmetric carbon-carbon bond formation, particularly in the synthesis of β-hydroxy-α-amino acids. researchgate.netnih.govresearchgate.net
Synthesis of Beta-Hydroxy-alpha-Amino Acids
Threonine aldolases catalyze the aldol condensation of glycine with various aldehydes to produce β-hydroxy-α-amino acids, which are important chiral building blocks for pharmaceuticals and natural products. researchgate.netnih.govsci-hub.seresearchgate.net While these enzymes typically exhibit high stereocontrol at the α-carbon, producing L-products, their diastereoselectivity at the β-carbon can vary. researchgate.netnih.govsci-hub.seresearchgate.net
L-allo-threonine aldolases, specifically, can be used to synthesize β-hydroxy-α-amino acids with the erythro configuration at the β-carbon when starting from glycine and the corresponding aldehyde, although the stereochemical outcome is also influenced by the aldehyde substrate and enzyme properties. Protein engineering efforts, as discussed in Section 4.1.3.2, aim to improve the diastereoselectivity of these enzymes to favor the production of desired β-hydroxy-α-amino acid stereoisomers with high purity. researchgate.netsci-hub.se
The synthesis of L-threo-4-methylsulfonylphenylserine from glycine and 4-methylsulphonyl benzaldehyde (B42025) catalyzed by an L-threonine aldolase from Actinocorallia herbida demonstrated high conversion and moderate diastereoselectivity, which could be improved through optimization. researchgate.netx-mol.net
Synthesis of Glycoconjugate Precursors
L-allo-Threonine and enzymes involved in its metabolism, particularly threonine aldolases, have been applied in the synthesis of precursors for glycoconjugates ndl.go.jpresearchgate.netresearchgate.net. Glycoconjugates are a broad class of molecules consisting of carbohydrates covalently linked to other compounds, playing crucial roles in various biological processes. The stereochemistry offered by L-allo-threonine and the specificity of related enzymes are advantageous in constructing complex molecular structures required for glycoconjugate synthesis ndl.go.jp.
Threonine aldolases, which naturally produce glycine and acetaldehyde from threonine, can also catalyze aldol condensation reactions using glycine as an enolate source ndl.go.jp. L-allo-threonine aldolase from Candida humicola has been used for the synthesis of precursors to important glycoconjugate analogs ndl.go.jp. This enzyme is specific for L-amino acids but shows less enantioselectivity with L- and D-hydroxyaldehydes in the aldol reaction ndl.go.jp.
Research has demonstrated the successful enzymatic reaction with azidoacetaldehyde using L-allo-threonine aldolase, achieving relatively good yields (45-75%) ndl.go.jp. This synthesis of azidohydroxyaminoacids highlights the capability of L-allo-threonine aldolase in producing highly functionalized molecules that serve as valuable intermediates for azasugar analogs ndl.go.jp.
Another strategy involves the use of substrates like 3-phenylthiopropanal, which was found to be a good substrate for L-allo-threonine aldolase, yielding a product in 80% yield ndl.go.jp. The phenylthio group can be easily eliminated to afford α,β-unsaturated compounds, providing a potential synthetic route for ceramide derivatives ndl.go.jp.
In the chemical synthesis of rare deoxy-amino sugars found in bacterial glycoconjugates, L-allo-threonine has been utilized as a starting material mdpi.comuu.nl. For example, in the synthesis of pseudaminic acid (Pse), a component of Campylobacter jejuni glycoconjugates, L-allo-threonine can be synthesized from L-threonine via a modified procedure involving several steps uu.nl. This highlights the importance of L-allo-threonine as a building block in the synthesis of complex carbohydrate structures relevant to glycobiology mdpi.comuu.nl.
Production of Chiral Synthons
Enzymes, including threonine aldolases with activity towards L-allo-threonine, are increasingly used for the production of chiral synthons researchgate.netrenyi.hunih.gov. Chiral synthons are key building blocks in asymmetric synthesis, allowing for the construction of molecules with specific stereochemical configurations researchgate.netrenyi.hu. The stereoselectivity of enzymes is a significant advantage in this regard researchgate.net.
L-Threonine aldolases (LTAs) and D-threonine aldolases (DTAs) mediate the aldol condensation of glycine with aldehydes to produce β-hydroxy-α-amino acids, which are valuable chiral synthons acs.org. While LTAs typically yield erythro products with aliphatic aldehydes and threo products with aromatic aldehydes, DTAs produce threo-hydroxy-D-amino acids with lower diastereoselectivity acs.org. The ability of these enzymes to function in the presence of organic co-solvents like DMSO can enhance reaction efficiency acs.org.
Studies have explored the use of recombinant L- and D-threonine aldolases for the stereoselective synthesis of various β-hydroxy-α-amino acid derivatives on preparative scales acs.org. These derivatives include 3-hydroxyleucines, γ-benzyloxythreonines, γ-benzyloxymethylthreonines, and polyoxamic acids acs.org. The tandem use of DTA and phosphatases has also enabled the synthesis and separation of D-allo-threonine phosphate (B84403) and D-threonine acs.org.
Directed evolution and protein engineering approaches are being applied to improve the activity and diastereoselectivity of threonine aldolases for industrial applications in chiral compound production researchgate.netresearchgate.net. For example, mutations in L-allo-threonine aldolase from Aeromonas jandaei have been studied to understand the structural basis of changes in substrate stereoselectivity, revealing opportunities for synthesizing versatile chiral synthons researchgate.net.
Beyond aldolases, other enzymatic methods contribute to the availability of L-allo-threonine and related chiral intermediates. Amino acid racemases, such as one from Pseudomonas putida, can isomerize L-threonine to L-allo-threonine with high enantioselectivity, a process that can be combined with simultaneous crystallization to achieve high purity . Chemical methods, including epimerization of L-threonine using catalysts like salicylaldehyde, also yield mixtures containing L-allo-threonine, from which the desired stereoisomer can be separated researchgate.netnih.gov. These enzymatic and chemical strategies contribute to the accessibility of L-allo-threonine as a chiral building block for further synthesis.
Derivatives and Analogues in Research
Synthesis of L-allo-Threonine Derivatives
Protected L-allo-threonine derivatives are essential building blocks in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis, where the amino, carboxyl, and hydroxyl functional groups must be selectively protected to control the coupling reactions. Fmoc-L-allo-threonine, featuring a fluorenylmethoxycarbonyl (Fmoc) group for Nα-protection, is a widely utilized derivative in peptide synthesis. chemimpex.com This protecting group is favored for its mild deprotection conditions. L-allo-Threonine methyl ester hydrochloride is another derivative employed in peptide synthesis, offering enhanced solubility and stability. chemimpex.com
The synthesis of protected allo-threonine derivatives can involve the modification of L-threonine followed by separation of diastereomers or direct synthesis routes. One approach involves the N-acetylation of a mixture of N-acetyl-D-allo-threonine and N-acetyl-L-threonine, followed by diastereomeric salt formation with ammonium (B1175870) to precipitate the less-soluble ammonium N-acetyl-L-threoninate. The N-acetyl-D-allo-threonine remaining in the filtrate can then be hydrolyzed to yield D-allo-threonine with high diastereomeric excess. A similar method can be applied to obtain L-allo-threonine from a mixture of N-acetyl-L-allo-threonine and N-acetyl-D-threonine. researchgate.nettandfonline.com
Thiothreonine and its stereoisomer, allo-thiothreonine, are sulfur-containing analogues of threonine. Research has explored the synthesis of N,S-diprotected L-thiothreonine and L-allo-thiothreonine derivatives. A novel chemical strategy for their synthesis involves the formation of an L-threonyl-β-lactone intermediate, which undergoes ring-opening with thioacetate (B1230152) as a nucleophile to yield the desired thiothreonine stereoisomers. nih.gov This method has been reported to provide access to L-thiothreonine and L-allo-thiothreonine cleanly and in good yields. nih.gov
Improving the yield and purity of L-allo-threonine and its derivatives is crucial for their efficient use in research and potential applications. Enzymatic methods have emerged as powerful tools for achieving high purity and yield, particularly through the use of amino acid racemases and threonine aldolases.
Enzymatic isomerization catalyzed by amino acid racemases, such as the purified enzyme AArac12996 from Pseudomonas putida, offers an efficient method for producing L- and D-allo-threonine from L- or D-threonine with high enantioselectivity and purity. researchgate.net This process can be coupled with simultaneous crystallization to achieve high purity products. researchgate.net
Threonine aldolases (TAs), including L-threonine aldolase (B8822740) (LTA) and D-threonine aldolase (DTA), catalyze the reversible aldol (B89426) condensation of glycine (B1666218) with aldehydes to produce β-hydroxy-α-amino acids, including allo-threonine derivatives. nih.govresearchgate.netndl.go.jpresearchgate.net While LTAs typically favor the formation of erythro products with aliphatic aldehydes, they can produce threo products with aromatic aldehydes. DTAs generally yield threo-hydroxy-D-amino acids with lower diastereoselectivity. Strategies to improve the yields in aldol condensation reactions catalyzed by TAs include using an excess of glycine to shift the reaction equilibrium. nih.gov
Protein engineering of threonine aldolases has been explored to enhance their activity, thermostability, and diastereoselectivity, which are critical for improving synthesis efficiency and product purity. nih.govresearchgate.netresearchgate.netresearchgate.netfrontiersin.org Mutations in specific amino acid residues within the enzyme's active site have been shown to increase catalytic efficiency and thermostability. researchgate.netresearchgate.netresearchgate.net For instance, mutations in Pseudomonas putida L-threonine aldolase, such as D93H, have resulted in variants with significantly improved catalytic efficiency towards both L-threonine and L-allo-threonine and increased melting temperature. researchgate.net
Data on the yield and purity of L-allo-threonine synthesis via enzymatic isomerization have been reported:
| Starting Material | Enzyme | Product | Yield (%) | Diastereomeric Excess (de %) | Purity (%) |
| L-Threonine | AArac12996 | L-allo-Threonine | 79 | >98.4 | >99 |
| D-Threonine | AArac12996 | D-allo-Threonine | 83 | >99.2 | >99 |
These data highlight the effectiveness of enzymatic methods in obtaining L-allo-threonine with high yield and purity. researchgate.net
Thiothreonine and allo-Thiothreonine Derivatives
Applications of L-allo-Threonine Derivatives in Research
L-allo-Threonine derivatives and analogues are valuable tools in various research areas, particularly in the synthesis of peptides and the engineering of proteins and enzymes.
L-allo-Threonine derivatives, such as Fmoc-L-allo-threonine and L-allo-Threonine methyl ester hydrochloride, serve as crucial building blocks in peptide synthesis. chemimpex.comchemimpex.com Their incorporation allows researchers to create peptides with specific sequences and potentially altered conformational properties and biological activities. chemimpex.comchemimpex.com The unique stereochemistry of L-allo-threonine can influence peptide structure and function.
In protein engineering, L-allo-threonine derivatives can be used to modify proteins, impacting their stability, solubility, and interactions. chemimpex.com Non-natural threonine derivatives are employed as building blocks for creating novel peptides and biocompatible materials. Furthermore, sulfamidates derived from allo-L-threonine have been utilized in site-selective peptide modification strategies. This involves introducing customizable units into the peptide backbone that can be selectively modified, allowing for the creation of peptides with tailored properties.
L-allo-Threonine and its derivatives play a role in the development of modified enzymes with enhanced properties. Threonine aldolases, which can utilize L-allo-threonine as a substrate or produce allo-threonine derivatives, are targets for protein engineering to improve their catalytic efficiency, substrate specificity, and stability. nih.govresearchgate.netresearchgate.netresearchgate.netfrontiersin.org
Research on threonine aldolases from various organisms, such as Pseudomonas putida, has demonstrated that targeted mutations can lead to variants with significantly increased activity and thermostability. researchgate.net These modified enzymes are valuable biocatalysts for the synthesis of valuable β-hydroxy-α-amino acids, which are important precursors for pharmaceuticals and other fine chemicals. researchgate.net The ability to engineer enzymes that efficiently utilize or produce L-allo-threonine derivatives expands the possibilities for biocatalytic synthesis and the development of enzymes with tailored properties for specific industrial and research applications.
Detailed research findings on the improvement of L-threonine aldolase activity and thermostability through mutations provide specific examples:
| Mutant Variant | Substrate | kcat/KM (s⁻¹mM⁻¹) | Fold Increase (vs Wild-Type) | Melting Temperature (°C) |
| Wild-Type | L-Threonine | - | 1.0 | 49.2 |
| Wild-Type | L-allo-Threonine | - | 1.0 | 49.2 |
| D93H | L-Threonine | 2925 | - | 54.2 |
| D93H | L-allo-Threonine | 4515 | - | 54.2 |
Note: Specific kcat/KM values for wild-type were not explicitly provided in the snippet, but the fold increase for mutants indicates improvement. The D93H mutant showed a significant increase in catalytic efficiency towards both substrates and a 5°C increase in melting temperature compared to the wild-type enzyme. researchgate.net
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| L-allo-Threonine | 99289 |
| Fmoc-L-allo-threonine | - |
| L-allo-Threonine methyl ester hydrochloride | 16220060 |
| Thiothreonine | - |
| allo-Thiothreonine | - |
Data Table: Synthesis of L-allo-Threonine by Enzymatic Isomerization
| Starting Material | Enzyme Source | Product | Yield (%) | Diastereomeric Excess (de %) | Purity (%) |
| L-Threonine | Pseudomonas putida AArac12996 | L-allo-Threonine | 79 | >98.4 | >99 |
| D-Threonine | Pseudomonas putida AArac12996 | D-allo-Threonine | 83 | >99.2 | >99 |
Data Table: Effect of Mutation on L-Threonine Aldolase Activity and Thermostability
| Enzyme Variant | Substrate | Catalytic Efficiency (kcat/KM) | Thermostability (Melting Temperature) |
| Wild-Type | L-Threonine | Baseline | 49.2 °C |
| Wild-Type | L-allo-Threonine | Baseline | 49.2 °C |
| D93H | L-Threonine | Increased (2925 s⁻¹mM⁻¹) | 54.2 °C |
| D93H | L-allo-Threonine | Increased (4515 s⁻¹mM⁻¹) | 54.2 °C |
Research in Neuroscience (e.g., Neuropeptide Synthesis)
L-allo-threonine and its derivatives play a role in neuroscience research, particularly in the synthesis of neuropeptides. Fmoc-L-allo-threonine, a derivative featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group, is utilized as a building block in peptide synthesis. chemimpex.com This allows researchers to create specific peptide sequences for studying protein interactions and functions, including those relevant to neurological processes and the development of treatments for neurodegenerative diseases. chemimpex.com Neuropeptides are essential for understanding neurological processes. chemimpex.com Research on neuropeptide synthesis, such as that involving neuropeptide Y (NPY), utilizes labeled amino acids to measure synthesis rates, demonstrating the importance of amino acid availability in these processes. nih.gov While one study indicated that L-allo-threonine was not detected in various mammalian tissues and physiological fluids in rats, highlighting potential differences in metabolism compared to other threonine isomers, its use as a synthetic building block in research remains relevant. researchgate.net
Design of New Pharmaceutical Research Agents
The unique structure of L-allo-threonine derivatives aids in the design of new pharmaceutical research agents. chemimpex.com Fmoc-L-allo-threonine is valuable in drug development, particularly in creating drugs that target specific biological pathways to enhance therapeutic efficacy. chemimpex.com Its ability to be incorporated into peptides makes it suitable for pharmaceutical research where precise control of amino acid sequences is crucial for developing therapeutic agents and biologically active compounds. chemimpex.com Derivatives like Fmoc-O-tert-butyl-L-allo-threonine are also used in synthesizing peptide-based therapeutics, contributing to the development of new drugs for various diseases. chemimpex.com The introduction of diverse side chains through such derivatives enables the design of peptides with tailored properties for targeted drug delivery and enhanced biological activity. chemimpex.com Research in structure-based drug design for conditions like trypanosomiasis has explored the inhibition of enzymes like L-threonine 3-dehydrogenase (TDH), which is involved in L-threonine metabolism, indicating the broader interest in pathways involving threonine isomers for potential therapeutic targets. ucl.ac.uk Furthermore, the synthesis of novel, enantiomerically pure analogs of β-hydroxy-α-amino acids, including O-substituted analogs of (S)-allo-threonine, is an important research direction for developing new pharmaceutical agents. researchgate.net
Antioxidant Research (e.g., LX519290)
L-allo-threonine derivatives have shown promise in antioxidant research. A notable example is LX519290, a derivative of L-allo-threonine, which has been investigated for its antioxidative activity both in vitro and in vivo. mdpi.comnih.gov Studies have demonstrated that LX519290 possesses strong radical scavenging activity and reducing power. mdpi.comnih.gov It has been shown to inhibit the generation of nitric oxide (NO) and reactive oxygen species (ROS) in a dose-dependent manner without exhibiting cytotoxicity. mdpi.comnih.gov LX519290 treatment has also been observed to increase total thiol content and the activities of glutathione (B108866) S-transferases (GST) in cells. mdpi.comnih.gov Furthermore, LX519290 has been shown to increase the mRNA levels of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), glutathione peroxidase (GPx), and catalase (CAT). mdpi.comnih.gov The compound also increased the transcriptional and translational activities of NF-E2-related factor-2 (Nrf-2) and haeme oxygenase-1 (HO-1), key components in the antioxidant defense pathway. mdpi.comnih.gov LX519290 has demonstrated stronger antioxidant activity than its precursor L-allo-threonine in various assays. mdpi.com Research has also explored LX519290's potential to alleviate asthma-related symptoms, linking its anti-inflammatory and antioxidant properties to a potential therapeutic approach for asthma. spandidos-publications.com
Data Table: In Vitro Antioxidant Activity of LX519290
| Assay | Observation | Citation |
| DPPH radical scavenging assay | Reduced DPPH• in a dose-dependent fashion; higher activity than L-allo-threonine | mdpi.com |
| ABTS radical scavenging assay | Strong radical scavenging activity | mdpi.comnih.gov |
| Ferric reducing antioxidant power assay | Strong reducing power | mdpi.comnih.gov |
| Cupric-reducing antioxidant capacity | Appreciably higher reduction capacity than L-allo-threonine | mdpi.com |
| Oxygen radical absorbance capacity assay | Potent antioxidative activity | mdpi.comnih.gov |
| Inhibition of NO and ROS generation | Inhibited in a dose-dependent manner without cytotoxicity | mdpi.comnih.gov |
Monolayer Characteristics of N-alkanoyl-Substituted Derivatives
The monolayer characteristics of N-alkanoyl-substituted L-allo-threonine derivatives have been a subject of investigation, providing insights into their behavior at interfaces. Studies on N-alkanoyl-substituted threonine amphiphiles, including allo-threonine forms, reveal distinct features compared to usual amphiphilic monolayers. biocrick.comrsc.orgnih.govnih.gov Surface pressure-molecular area (π-A) measurements of enantiomeric and racemic forms of N-alkanoyl-substituted threonine monolayers show that compression curves are consistently located above the corresponding decompression curves. biocrick.comrsc.orgnih.gov This behavior can be described by theoretical models suggesting the attachment of monomers to large aggregates during condensation. rsc.org
Research on N-stearoyl-allo-threonine monolayers has explored the effect of the second chiral center on monolayer characteristics. rsc.org The π-A curves of enantiomeric and racemic allo-forms show similarities to those of N-stearoyl-threonine. nih.govrsc.org Decompression curves can serve as equilibrium isotherms for both enantiomeric and racemic N-stearoyl-allo-threonine. rsc.org The critical temperatures (Tc), above which the monolayer cannot be compressed into the condensed state, show a small difference between enantiomeric and racemic forms of N-stearoyl-allo-threonine. rsc.org
Grazing Incidence X-ray Diffraction (GIXD) studies provide information about the lattice structure of condensed monolayer phases. rsc.orgnih.govrsc.org For N-stearoyl-allo-threonine, comparable to N-stearoyl-threonine, the enantiomers exhibit an oblique lattice structure, while the racemates form a NNN tilted orthorhombic structure. rsc.orgnih.govrsc.org This indicates the dominance of heterochiral interactions in the racemates, irrespective of the diastereomeric structure change of the polar head group. rsc.org Characteristic of the condensed monolayer phases is a large tilt angle, approximately 49 degrees, which is nearly independent of lateral pressure. biocrick.comrsc.org The smaller area per molecule obtained for racemic monolayers suggests tighter packing due to heterochiral interactions. rsc.org
Data Table: Monolayer Characteristics of N-stearoyl-allo-threonine
| Characteristic | Enantiomer Monolayers | Racemic Monolayers | Citation |
| π-A Compression Curves | Above decompression curves | Above decompression curves | rsc.org |
| Decompression Curves | Equilibrium isotherms | Equilibrium isotherms | rsc.org |
| Condensed Phase Lattice | Oblique structure | NNN tilted orthorhombic | nih.govrsc.org |
| Tilt Angle | ~49 degrees | ~49 degrees | biocrick.comrsc.org |
| Area per molecule (A₀) | Larger | Smaller | rsc.org |
| Dominant Interaction | Not specified | Heterochiral | nih.govrsc.org |
| ΔTc (Enantiomer vs Racemate) | Small difference | Small difference | rsc.org |
Analytical Methodologies and Stereochemical Resolution
Chromatographic Techniques for L-allo-Threonine Analysis
Chromatography plays a crucial role in separating L-allo-threonine from other amino acids and its stereoisomers based on differences in their partitioning behavior between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for amino acid analysis, offering high resolution and sensitivity. Conventional reversed-phase HPLC columns typically cannot separate underivatized amino acid enantiomers because their retention times are identical. nih.gov Therefore, chiral columns or chiral derivatization are often employed for the separation of stereoisomers like those of threonine. nih.gov
HPLC methods for amino acid analysis can involve pre-column derivatization with fluorescent reagents, followed by separation on a reversed-phase column, sometimes coupled with a chiral column for stereoisomer resolution. researchgate.netnih.gov For instance, a two-step HPLC system has been established for the sensitive and simultaneous analysis of four threonine isomers (L-Thr, D-Thr, L-allo-Thr, and D-allo-Thr) in mammalian tissues. This method utilizes pre-column fluorescence derivatization with 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) and separation using a combination of a reversed-phase column and a chiral column. researchgate.netnih.gov
Reverse phase (RP) HPLC methods with simple conditions using mobile phases containing acetonitrile, water, and phosphoric acid have been reported for the analysis of allo-L-threonine. For Mass Spectrometry (MS) compatible applications, phosphoric acid can be replaced with formic acid. sielc.com
Gas Chromatography/Mass Spectrometry (GC/MS)
GC/MS is another powerful technique for the analysis of amino acids, often requiring derivatization to make the compounds volatile. GC/MS can be used for the determination of amino acids, including threonine, after appropriate pretreatment and derivatization. shimadzu.com A procedure involving double derivatization with i-Boc-Cl has been presented to derivatize the hydroxyl functions of serine and threonine, enabling the separation of all four isomers of threonine on a chiral GC column (Chirasil-D-Val). oup.com GC/MS has also been used for the simultaneous determination of L- and D-threonine in a single run after derivatization. researchgate.net
LC/MS/MS Methodologies for D/L Amino Acid Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the quantification of amino acids, including the differentiation of D and L forms. nih.govchromsystems.com LC-MS/MS methods have been developed for the simultaneous determination of D- and L-amino acids in biological samples like human serum and mouse plasma. nih.govnih.gov These methods often utilize chiral columns for enantioseparation. nih.gov
The physicochemical properties of threonine and allo-threonine are very similar, and they can have virtually the same MS/MS fragmentation patterns and share many Multiple Reaction Monitoring (MRM) transitions. shimadzu.co.krshimadzu.com Therefore, chromatographic separation is necessary to analyze them individually by LC-MS/MS. shimadzu.co.krshimadzu.com Chiral stationary phases, such as CROWNPAK CR-I(+) and CR-I(-), are used to separate the D- and L-forms of amino acids. shimadzu.co.krshimadzu.com Some LC-MS/MS methods allow for the quantification of a large panel of amino acids, including threonine and allo-threonine, in a relatively short run time without the need for derivatization. chromsystems.com
Chiral Column Separation Strategies
Chiral columns are essential for separating enantiomers and diastereomers like those of threonine and allo-threonine. These columns are packed with chiral stationary phases (CSPs) that interact differently with the stereoisomers, leading to their separation. nih.govsigmaaldrich.comscas.co.jp Various types of CSPs are used for HPLC separations of amino acids, including those based on cyclodextrins, macrocyclic polyethers, antibiotics, derivatized polysaccharides, and cyclofructans. sigmaaldrich.comresearchgate.net
Direct enantiomer separation of various compounds, including amino acids, can be achieved effectively on chiral columns like SUMICHIRAL OA columns, where separation is based on diastereomeric interactions such as hydrogen bonding, charge transfer, and host-guest interactions. scas.co.jp Different chiral phases, such as CHIROBIOTIC R, T, and TAG, have shown utility in separating pairs of amino acid enantiomers and isomers like isoleucine, threonine, and valine in simple alcohol/water mixtures. sigmaaldrich.com
Indirect chiral methods can also be used, which involve derivatization with a chiral derivatization agent followed by separation on a reversed-phase HPLC column. researchgate.net For example, derivatization with Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA) allows for the indirect chiral resolution of amino acid enantiomers, and the resulting diastereomers can be separated by conventional reversed-phase HPLC. nih.gov
Data from a study on the separation of threonine isomers using a two-dimensional HPLC system with NBD-F derivatization shows typical calibration ranges in rat cerebellum samples:
| Threonine Isomer | Calibration Range (fmol/injection) |
| D-Thr | 2.5 - 5000 |
| D-allo-Thr | 2.5 - 5000 |
| L-allo-Thr | 2.5 - 5000 |
| L-Thr | 50 - 50000 |
Table 1: Calibration Ranges for Threonine Isomers in Rat Cerebellum using Two-Step HPLC nih.gov
Another study using GC on a Chirasil-D-Val column after double derivatization with i-Boc-Cl demonstrated the separation of the four threonine isomers. The peaks were assigned based on authentic samples. oup.com
Interactive Table Example (based on hypothetical retention time data from a chiral separation):
| Isomer | Retention Time (min) |
| L-Threonine | [Hypothetical Value] |
| D-Threonine | [Hypothetical Value] |
| L-allo-Threonine | [Hypothetical Value] |
| D-allo-Threonine | [Hypothetical Value] |
Table 2: Hypothetical Retention Times for Threonine Isomers on a Chiral Column
Spectroscopic Techniques for Characterization
Spectroscopic methods provide valuable information about the structure and properties of L-allo-threonine. Terahertz (THz) spectroscopy, for instance, can be used to identify amino acids with multiple isomers due to resonance absorption originating from intermolecular interactions. spectroscopyonline.comresearchgate.net L-threonine and L-allo-threonine, being diastereomers, exhibit characteristic peaks in the THz spectrum that allow for their differentiation. spectroscopyonline.comresearchgate.net For L-threonine, characteristic peaks are observed at 1.42 and 2.14 THz, while for L-allo-threonine, they are located at 1.63 and 2.16 THz. spectroscopyonline.comresearchgate.net Theoretical calculations using density functional theory (DFT) based on crystal structures can correlate vibrational frequencies to these characteristic peaks. spectroscopyonline.com
Infrared (IR) and Raman spectroscopy can also provide structural information, particularly regarding functional groups and hydrogen bonding, which influences the crystal structure and properties of amino acids like threonine. researchgate.net UV-Vis spectroscopy can be used for characterization as well. researchgate.net Specific optical rotation is a key spectroscopic property used for characterizing chiral compounds like L-allo-threonine. For L(+)-allo-Threonine, a specific optical rotation of +8° to +10° (at 20°C, 589 nm, c=2 in water) has been reported. thermofisher.comsigmaaldrich.com
Enzymatic Assays for Activity Measurement
Enzymatic assays are employed to study the activity of enzymes that interact with L-allo-threonine, such as threonine aldolase (B8822740). Threonine aldolase (L-threonine acetaldehyde-lyase) is a pyridoxal-5'-phosphate-dependent enzyme that catalyzes the reversible conversion of L-threonine or L-allo-threonine to glycine (B1666218) and acetaldehyde (B116499). acs.orgoatext.com
Enzymatic assays for threonine aldolase activity often involve quantifying the products of the reaction, such as acetaldehyde or glycine. oup.com For example, the quantitative assay of released acetaldehyde can be carried out spectrophotometrically. oup.com One unit of enzyme activity is typically defined as the amount of enzyme required to produce a specific amount of product (e.g., 1 µmol of acetaldehyde from L-allo-threonine) per unit time. oup.com
Studies have shown that some threonine aldolases exhibit a strong preference for L-allo-threonine over L-threonine as a substrate. acs.org Enzymatic methods can also be used for the analysis of L-threonine concentration by coupling the reaction catalyzed by L-threonine dehydrogenase (which converts L-threonine to 2-amino-3-oxobutyric acid and generates NADH) with methods that quantify NADH or the other reaction products. google.com While some enzymes show activity towards L-allo-threonine, it's important to note that the activity detected in some cases might be due to enzymes like L-threonine aldolase or serine hydroxymethyltransferase (SHMT), which can also process L-allo-threonine. oup.com
Data from enzymatic assays can include Michaelis constants (Km) and maximum reaction velocities (Vmax) for L-allo-threonine as a substrate, providing insights into enzyme-substrate affinity and reaction kinetics. oup.comnih.gov
Interactive Table Example (based on hypothetical enzyme kinetics data):
| Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg) |
| Threonine Aldolase A | L-allo-Threonine | [Hypothetical Value] | [Hypothetical Value] |
| Threonine Aldolase A | L-Threonine | [Hypothetical Value] | [Hypothetical Value] |
| Threonine Aldolase B | L-allo-Threonine | [Hypothetical Value] | [Hypothetical Value] |
Table 3: Hypothetical Enzyme Kinetics Data for Threonine Aldolases with Threonine Isomers
Compound Names and PubChem CIDs: (To be included in the final, complete article)
Methodologies for Stereoisomer Differentiation and Quantification in Biological Samples
The accurate differentiation and quantification of amino acid stereoisomers, including L-allo-threonine, in biological matrices such as plasma, urine, and tissues are crucial for understanding their distinct biological roles and potential as biomarkers aimspress.commdpi.com. While L-amino acids are predominantly found in nature and involved in protein synthesis, D-amino acids and allo isomers like L-allo-threonine can have different metabolic pathways, biological effects, and serve as indicators of physiological conditions or diseases thieme-connect.com. The typically low concentrations of D-amino acids and allo isomers compared to their L-counterparts in biological samples necessitate highly sensitive and selective analytical methods thieme-connect.com.
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), coupled with mass spectrometry (MS), are the most widely used platforms for chiral amino acid analysis in biological samples aimspress.comnih.govaimspress.com. These methods often involve a derivatization step to enhance chromatographic separation and detector response, especially for amino acids lacking strong chromophores or fluorophores thieme-connect.comnih.gov. Pre-column derivatization with chiral or achiral reagents is a common strategy to form diastereomers that can then be separated on standard reversed-phase columns, or to improve the volatility of amino acids for GC analysis nih.govnih.gov.
Specific methodologies have been developed for the determination of threonine stereoisomers, including L-threonine, D-threonine, L-allo-threonine, and D-allo-threonine, in biological matrices. A sensitive and selective method utilizing two-step HPLC has been established for the determination of these four threonine isomers in mammalian tissues nih.gov. This method involves pre-column fluorescence derivatization with 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) and subsequent separation using a combination of a reversed-phase column and a chiral column nih.gov. The calibration ranges for D-threonine, D-allo-threonine, and L-allo-threonine spiked in rat cerebellum samples using this method were reported to be 2.5 fmol to 5 pmol per injection, while L-threonine had a range of 50 fmol to 50 pmol nih.gov. Within-day and day-to-day precision for the determination of the four threonine isomers in rat cerebellum were approximately 5% nih.gov.
Another approach for the simultaneous analysis of amino acid enantiomers in biological fluids, including threonine and allo-threonine, involves two-dimensional HPLC (2D-HPLC) researchgate.net. A highly-selective 2D-HPLC system, operating in off-line heart cutting mode, has been developed for the determination of serine, threonine, and allo-threonine enantiomers in human physiological fluids researchgate.net. This method also employs derivatization with NBD-F researchgate.net. For the second dimension separation, a Pirkle-type chiral stationary phase was used, achieving resolution values of 7.58 for threonine and 4.71 for allo-threonine enantiomers researchgate.net. When applied to human plasma, trace levels of D-allo-threonine and D-threonine were observed researchgate.net. In urine, the percentage of the D-form relative to the total amino acid was 1.6% for threonine and 8.0% for allo-threonine (calculated using D-allo-threonine and L-threonine) researchgate.net.
GC-MS methods have also been optimized for the analysis of threonine stereoisomers. One study reported the analysis of the enantiomeric purity of labeled threonine by GC-MS after conversion to the N-TFA isopropyl ester derivative nih.gov. This method was used to assess threonine metabolism in pigs nih.gov.
More recent advancements include the use of Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-tandem Mass Spectrometry (LC-MS/MS) for amino acid analysis, often offering increased sensitivity and selectivity nih.govthermofisher.comnih.gov. Mixed-mode chromatography coupled with tandem mass spectrometry allows for the simultaneous quantification of a large panel of amino acids, including the chromatographic resolution of critical isobaric compounds like leucine, isoleucine, and allo-isoleucine, within relatively short run times nih.gov. While this method specifically mentions allo-isoleucine as a critical isobaric component, the principles of mixed-mode chromatography and MS/MS detection are applicable to the differentiation and quantification of other amino acid stereoisomers, including those of threonine. Some LC-MS/MS methods aim to quantify a wide range of amino acids (e.g., 48 in plasma/serum or 52 in urine) without requiring derivatization, offering faster sample preparation and shorter run times compared to traditional HPLC methods chromsystems.com. These methods emphasize excellent separation of isobaric analytes and the use of internal standards for accurate quantification chromsystems.com.
The challenges in chiral amino acid analysis in biological samples include the typically much lower concentrations of D-enantiomers and allo isomers compared to L-isomers, requiring high instrument sensitivity thieme-connect.com. Derivatization, while beneficial for detection, can be time-consuming and a source of analytical errors, including potential racemization thieme-connect.com. Complex biological matrices can also interfere with derivatization reactions thieme-connect.com. Despite these challenges, the development of advanced chromatographic and mass spectrometric techniques continues to improve the ability to accurately differentiate and quantify L-allo-threonine and its stereoisomers in biological samples, facilitating research into their biological significance.
Research Findings and Data
Research using these methodologies has provided insights into the presence and distribution of threonine stereoisomers in mammals. A study using two-step HPLC in rats found significant amounts of D-threonine and D-allo-threonine in frontal brain areas and urine nih.gov. Among the 12 tissues tested, the highest amounts of D-threonine (0.85 ± 0.05 nmol/g wet tissue) and D-allo-threonine (5.01 ± 0.32 nmol/g wet tissue) were found in the corpus striatum nih.gov. Notably, L-allo-threonine was not detected in any of the tested tissues and physiological fluids in this specific study nih.gov. This suggests that the epimerization of the chiral center of the α-carbon predominantly occurs compared to the epimerization of the β-carbon nih.gov.
Another study analyzing amino acid enantiomers in human plasma and urine using 2D-HPLC reported trace levels of D-allo-threonine and D-threonine in plasma researchgate.net. In urine, the %D values were 1.6% for threonine and 8.0% for allo-threonine (calculated using D-allo-threonine and L-threonine) researchgate.net.
These findings highlight the presence of D-allo-threonine in mammalian tissues and fluids, often at higher concentrations than D-threonine, and underscore the importance of stereoisomer-specific analysis.
Here is a summary of some quantitative findings:
| Analyte | Sample Matrix | Concentration / Amount | Location / Context | Method | Source |
| D-Threonine | Rat Corpus Striatum | 0.85 ± 0.05 nmol/g wet tissue | Mammalian tissue | Two-step HPLC (NBD-F derivatization) | nih.gov |
| D-allo-Threonine | Rat Corpus Striatum | 5.01 ± 0.32 nmol/g wet tissue | Mammalian tissue | Two-step HPLC (NBD-F derivatization) | nih.gov |
| L-allo-Threonine | Rat tissues/fluids | Not detected | Mammalian tissue/fluids | Two-step HPLC (NBD-F derivatization) | nih.gov |
| D-Threonine | Human Plasma | Trace levels | Human physiological fluid | 2D-HPLC (NBD-F derivatization) | researchgate.net |
| D-allo-Threonine | Human Plasma | Trace levels | Human physiological fluid | 2D-HPLC (NBD-F derivatization) | researchgate.net |
| D-Threonine | Human Urine | 1.6% of total threonine | Human physiological fluid | 2D-HPLC (NBD-F derivatization) | researchgate.net |
| D-allo-Threonine | Human Urine | 8.0% of total allo-threonine | Human physiological fluid | 2D-HPLC (D-allo-Thr vs L-Thr calculation) | researchgate.net |
Note: The interactive table feature is not available in this format. The data is presented in a static table.
Current Research Challenges and Future Directions
Limitations in Enzymatic Synthesis for Industrial Applications
Enzymatic synthesis using threonine aldolases (TAs) is a promising route for producing β-hydroxy-α-amino acids, including L-allo-threonine. researchgate.netresearchgate.netnih.gov However, several limitations hinder its widespread industrial application. A significant challenge is the often moderate yields and low diastereoselectivity observed in aldol (B89426) reactions catalyzed by TAs, particularly at the β-carbon. researchgate.netresearchgate.netnih.gov The reversibility of the retro-aldol reaction also necessitates the use of an excess amount of glycine (B1666218) to favor product formation. nih.gov Furthermore, aldehydes, which are common substrates in these reactions, can be harmful to enzyme activity, leading to low product yields due to substrate inhibition or enzyme inactivation. nih.gov The lack of operational stability and the difficulty in enzyme recovery also pose challenges for industrial processes. beilstein-journals.org While immobilization can help address recovery issues and enhance stability, improving catalytic activity and stereoselectivity remains crucial for practical applications. researchgate.netbeilstein-journals.org
Discovery of Novel Threonine Aldolases with Desired Specificities
The discovery and characterization of novel threonine aldolases with improved properties are active areas of research aimed at overcoming the limitations of enzymatic synthesis. Different TAs exhibit varying specificities towards L-threonine and L-allo-threonine. For instance, an L-allo-threonine aldolase (B8822740) from Aeromonas jandaei DK-39 shows specific activity for L-allo-threonine but not L-threonine. oup.com In contrast, low-specificity L-threonine aldolases, such as those from Pseudomonas sp. and Thermotoga maritima TM1744, can act on both L-threonine and L-allo-threonine. researcher.lifeasm.org Research efforts involve screening genomic libraries, isolating enzymes from environmental samples, and searching databases for homologous enzymes to identify new wild-type enzymes with enhanced activity and stereoselectivity. researchgate.net
Understanding L-allo-Threonine's Role in Mammalian Metabolism
While L-threonine is an essential amino acid with well-established roles in protein synthesis, immune function, and metabolism, the specific role of L-allo-threonine in mammalian metabolism is an area requiring further investigation. nih.gov Some research suggests that L-allo-threonine can be a substrate for enzymes like serine hydroxymethyltransferase (SHMT), which is involved in amino acid interconversion and one-carbon metabolism. hmdb.ca However, compared to L-threonine, the metabolic pathways and physiological significance of L-allo-threonine in mammals are less understood. oatext.com Studies have indicated that threonine aldolase, which acts on L-allo-threonine, may not be a genuine liver enzyme in mammals, suggesting different metabolic handling compared to organisms where this enzyme is prevalent. oatext.com Further research is needed to fully elucidate its metabolic fate, potential functions, and any physiological implications in mammalian systems.
Development of Advanced Biocatalytic Systems
Developing advanced biocatalytic systems is crucial for improving the efficiency and applicability of L-allo-threonine synthesis. This includes strategies beyond using isolated enzymes. Immobilization of enzymes on supports, such as Eupergit, can enhance operational stability and facilitate enzyme recovery, making the process more suitable for industrial scale. beilstein-journals.org Furthermore, the development of self-sufficient biocatalysis systems that improve intracellular cofactor levels, such as pyridoxal-5′-phosphate (PLP), which is essential for TA activity, can enhance reaction efficiency and reduce the need for exogenous cofactor addition. researchgate.net Exploring cascade reactions that couple TA activity with other enzymatic or chemical steps can help overcome thermodynamic limitations and shift reaction equilibrium towards product formation. researchgate.net
Expanding Substrate Range for Aldolase Reactions
Expanding the substrate range of threonine aldolases is a key future direction to enable the synthesis of a wider variety of valuable β-hydroxy-α-amino acids. While TAs typically accept a broad range of aldehydes as electrophilic substrates, most known LTAs primarily utilize glycine as the nucleophile donor. researchgate.netfrontiersin.org Discovering or engineering TAs that can accept alternative amino acid donors would significantly broaden the scope of accessible products. frontiersin.org Directed evolution and protein engineering strategies, including site-directed mutagenesis and combinatorial approaches, are being employed to alter enzyme specificity and improve catalytic activity towards a wider range of substrates. researchgate.netnih.govresearchgate.net Understanding the structural basis of substrate recognition and stereoselectivity in TAs is essential for rational design efforts to expand their substrate range. nih.govacs.org
Q & A
Q. How can L-allo-threonine be structurally distinguished from its stereoisomers (e.g., L-threonine, D-allo-threonine)?
Methodological Answer:
- Use X-ray crystallography to resolve the (2S,3S) configuration of L-allo-threonine, validated against known stereochemical data.
- Employ circular dichroism (CD) spectroscopy to compare optical activity profiles, as L-allo-threonine exhibits distinct rotational properties compared to D-allo-threonine (CAS 24830-94-2) and L-threonine .
- Analyze NMR chemical shifts , particularly for the β-hydroxyl and α-amino groups, which differ due to stereospecific hydrogen bonding patterns .
Q. What synthetic routes are commonly used to produce enantiomerically pure L-allo-threonine?
Methodological Answer:
- Enzymatic resolution : Utilize L-allo-threonine aldolase (L-allo-TA) from Aeromonas jandaei DK-39 to catalyze stereospecific aldol condensation of glycine and acetaldehyde. Monitor reaction progress via HPLC with chiral columns .
- Asymmetric synthesis : Apply Sharpless epoxidation or Evans auxiliary methods to control stereochemistry at C2 and C3 positions. Verify enantiomeric excess (>99%) using polarimetry or mass spectrometry .
Q. How is L-allo-threonine identified in complex biological matrices?
Methodological Answer:
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : Use a C18 column with mobile phase buffered at pH 2.5 to separate L-allo-threonine from isomers. Confirm identity via MS/MS fragmentation patterns (e.g., m/z 119 → 74 for glycine formation) .
- Derivatization with Marfey’s reagent : React with 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide to enhance chromatographic resolution and UV detection .
Advanced Research Questions
Q. How can the stereospecificity of L-allo-threonine aldolase (L-allo-TA) be experimentally determined?
Methodological Answer:
- Site-directed mutagenesis : Target residues near the pyridoxal 5'-phosphate (PLP) binding site (e.g., Lys87 in Aeromonas jandaei L-allo-TA). Compare kinetic parameters (, ) of wild-type and mutants using UV-Vis spectroscopy (monitor glycine-acetaldehyde interconversion at 340 nm) .
- Crystallographic docking studies : Map substrate binding pockets with L-allo-threonine and its analogs using molecular dynamics simulations to identify steric constraints governing stereospecificity .
Q. What experimental approaches resolve contradictions in substrate specificity among threonine aldolases?
Methodological Answer:
- Comparative kinetic assays : Test L-allo-TA and L-TA enzymes against L-threonine, L-allo-threonine, and β-hydroxy-α-amino acid analogs. Quantify and via NADH-coupled assays (e.g., acetaldehyde reduction monitored at 340 nm) .
- Structural alignment : Overlay active-site residues (e.g., Phe87 in E. coli L-TA vs. Asp87 in Pseudomonas L-TA) to correlate steric bulk with substrate discrimination. Validate via alanine-scanning mutagenesis .
Q. How is L-allo-threonine utilized to study serine hydroxymethyltransferase (SHMT) activity in Helicobacter pylori?
Methodological Answer:
- Folate-independent retroaldol cleavage assay : Incubate SHMT with L-allo-threonine in phosphate buffer (pH 8.0) containing NADH and alcohol dehydrogenase. Monitor NADH oxidation at 340 nm () to quantify acetaldehyde production .
- Inhibitor profiling : Co-crystallize SHMT with L-allo-threonine analogs (e.g., 3-phenylserine) to identify competitive binding modes via X-ray diffraction .
Q. What strategies validate the role of PLP in L-allo-threonine aldolase catalysis?
Methodological Answer:
- PLP depletion assays : Dialyze L-allo-TA against PLP-free buffer and measure activity loss. Restore activity by adding exogenous PLP and track absorbance at 420 nm (Schiff base formation) .
- Isotopic labeling : Synthesize L-allo-threonine with -labeled amino groups. Use NMR to trace -glycine formation during aldol cleavage, confirming PLP-mediated transamination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
